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molecular formula C10H16N4O3 B014046 6-Amino-1,3-dipropyl-5-nitrosouracil CAS No. 81250-33-1

6-Amino-1,3-dipropyl-5-nitrosouracil

Cat. No. B014046
M. Wt: 240.26 g/mol
InChI Key: HLHWJHPBAYITQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05734052

Procedure details

1,3-Di-n-propyl-6-aminouracil (30 g) was suspended in 1 L of water with 41 ml of 20% acetic acid and overhead stirring. Sodium nitrite (9.03 g) in 41 ml of water was added in portions, keeping the solution acidic with 12 ml of concentrated hydrochloric acid. A purple precipitate formed. Addition was complete in 10 minutes and the suspension was allowed to stir for 2 hours. The solution was then filtered, and the filtrate was rinsed with water and dried under vacuum to yield 46 g of 1,3-di-n-propyl-5-nitroso-6-aminouracil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
9.03 g
Type
reactant
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:11]([NH2:12])=[CH:10][C:8](=[O:9])[N:7]([CH2:13][CH2:14][CH3:15])[C:5]1=[O:6])[CH2:2][CH3:3].C(O)(=O)C.[N:20]([O-])=[O:21].[Na+].Cl>O>[CH2:1]([N:4]1[C:11]([NH2:12])=[C:10]([N:20]=[O:21])[C:8](=[O:9])[N:7]([CH2:13][CH2:14][CH3:15])[C:5]1=[O:6])[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC)N1C(=O)N(C(=O)C=C1N)CCC
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
9.03 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
41 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A purple precipitate formed
ADDITION
Type
ADDITION
Details
Addition
STIRRING
Type
STIRRING
Details
to stir for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
WASH
Type
WASH
Details
the filtrate was rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC)N1C(=O)N(C(=O)C(=C1N)N=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: CALCULATEDPERCENTYIELD 146.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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